Cas no 2167363-13-3 (4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid)

4-Amino-3-(2-methoxy-4-methylphenyl)butanoic acid is a specialized organic compound featuring a phenylbutanoic acid backbone with amino and methoxy-methylphenyl substituents. Its structural configuration, including the chiral center at the 3-position, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of both amino and carboxyl functional groups allows for versatile reactivity, facilitating its use in peptide coupling, derivatization, or as a building block for bioactive molecules. The methoxy and methyl groups on the aromatic ring contribute to enhanced solubility and stability, while also influencing electronic properties for targeted applications. This compound is particularly useful in medicinal chemistry research, where its scaffold may be employed in the development of receptor-specific ligands or enzyme inhibitors. Proper handling under controlled conditions is recommended due to its reactive functional groups.
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid structure
2167363-13-3 structure
商品名:4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
CAS番号:2167363-13-3
MF:C12H17NO3
メガワット:223.268283605576
CID:6592675
PubChem ID:165794101

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
    • 2167363-13-3
    • EN300-1739008
    • インチ: 1S/C12H17NO3/c1-8-3-4-10(11(5-8)16-2)9(7-13)6-12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)
    • InChIKey: ZNEYNRZEPBLZRS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C)C=CC=1C(CN)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 223.12084340g/mol
  • どういたいしつりょう: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 72.6Ų

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739008-0.1g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
0.1g
$829.0 2023-09-20
Enamine
EN300-1739008-1.0g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
1g
$943.0 2023-06-03
Enamine
EN300-1739008-0.05g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
0.05g
$792.0 2023-09-20
Enamine
EN300-1739008-10.0g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
10g
$4052.0 2023-06-03
Enamine
EN300-1739008-0.25g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
0.25g
$867.0 2023-09-20
Enamine
EN300-1739008-2.5g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
2.5g
$1848.0 2023-09-20
Enamine
EN300-1739008-1g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
1g
$943.0 2023-09-20
Enamine
EN300-1739008-0.5g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
0.5g
$905.0 2023-09-20
Enamine
EN300-1739008-5.0g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
5g
$2732.0 2023-06-03
Enamine
EN300-1739008-5g
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
2167363-13-3
5g
$2732.0 2023-09-20

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 関連文献

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acidに関する追加情報

Introduction to 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid (CAS No. 2167363-13-3)

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid, identified by its CAS number 2167363-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amino acids derivatives, characterized by its unique structural framework, which includes an amino group, a carboxylic acid moiety, and an aromatic ring system. The presence of both 2-methoxy-4-methylphenyl and butanoic acid functional groups imparts distinct chemical properties, making it a versatile candidate for various synthetic applications.

The structural composition of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid positions it as a promising intermediate in the synthesis of more complex molecules. Its aromatic ring system, modified by methoxy and methyl substituents, enhances its reactivity and compatibility with a range of biochemical pathways. This feature has been leveraged in recent studies exploring novel drug candidates and enzyme inhibitors.

In recent years, there has been growing interest in the development of small-molecule modulators that can interact with biological targets at the molecular level. 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid has been investigated for its potential role in modulating enzyme activity and receptor binding. Specifically, its structural motifs have been found to mimic natural substrates or inhibitors, providing a basis for designing drugs with enhanced specificity and efficacy.

One notable area of research involves the exploration of this compound as a precursor in the synthesis of protease inhibitors. Proteases play a critical role in various physiological processes, including signal transduction, protein degradation, and viral replication. By designing molecules that can selectively inhibit specific proteases, researchers aim to develop treatments for conditions such as cancer, inflammation, and infectious diseases. The unique structural features of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid make it an attractive scaffold for such applications.

Additionally, the compound has shown promise in studies related to neurodegenerative disorders. Emerging research suggests that certain amino acid derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The ability of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid to cross the blood-brain barrier and exert pharmacological effects makes it a compelling candidate for further investigation.

The synthesis of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for modifications that can fine-tune the pharmacological properties of the compound.

In conclusion, 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid (CAS No. 2167363-13-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow further.

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